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  • Product: 5,6,7,8-Tetrahydro-8-deazafolic acid
  • CAS: 51989-29-8

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 5,6,7,8-Tetrahydro-8-Deazafolic Acid: Binding Affinity and Kinetic Dynamics at Dihydrofolate Reductase (DHFR)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Mechanistic Rationale As a Senior Application Scientist specializi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist specializing in enzyme kinetics and rational drug design, I frequently evaluate the structural nuances that dictate the clinical viability of antifolates. Dihydrofolate reductase (DHFR) remains a cornerstone target in oncology and infectious disease due to its indispensable role in the folate cycle—specifically, the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical precursor for de novo DNA synthesis.

The compound 5,6,7,8-tetrahydro-8-deazafolic acid represents a highly rationalized structural modification of the natural folate cofactor. By replacing the nitrogen atom at the 8-position of the pteridine ring with a carbon atom (the "8-deaza" modification), the electron distribution and pKa​ of the ring system are fundamentally altered. This substitution stabilizes the molecule against oxidative degradation while retaining the critical hydrogen-bonding network required for active-site engagement. Furthermore, the 5,6,7,8-tetrahydro reduction state perfectly mimics the natural THF cofactor, allowing for deep, competitive insertion into the DHFR binding pocket.

FolatePathway FolicAcid Folic Acid DHFR1 DHFR Enzyme FolicAcid->DHFR1 Reduction DHF Dihydrofolate (DHF) DHFR2 DHFR Enzyme DHF->DHFR2 Reduction THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA 1-Carbon Transfer DHFR1->DHF DHFR2->THF Inhibitor 5,6,7,8-tetrahydro- 8-deazafolic acid Inhibitor->DHFR2 Competitive Inhibition

Folate reduction pathway and competitive inhibition by 8-deazafolic acid derivatives at DHFR.

Binding Affinity and Kinetic Profiling

The binding affinity of 5,6,7,8-tetrahydro-8-deazafolic acid and its direct derivatives to DHFR is characterized by classic competitive inhibition. Lineweaver-Burk kinetic analyses confirm that these analogues compete directly with DHF for the enzyme's active site (1[1]).

While the baseline 8-deaza-5,6,7,8-tetrahydroaminopterin derivative exhibits an IC50​ of approximately 80 nM against human DHFR (making it roughly 17-fold less potent than the gold-standard Methotrexate) (2[2]), the true value of the 8-deaza scaffold lies in its species selectivity . Nonclassical 2,4-diamino-8-deazafolate analogues have demonstrated profound selectivity for parasitic DHFR (such as Toxoplasma gondii) over mammalian DHFR, achieving IC50​ values as low as 8.4 nM (3[3]).

Quantitative Data Summary
Compound / AnalogueTarget EnzymeBinding Affinity ( IC50​ / Ki​ )Kinetic Mechanism & Selectivity
5,6,7,8-tetrahydro-8-deazafolic acid (Methenyl analogue)Bovine DHFRHigh Affinity (Concentration dependent)Competitive Inhibition ; Cytotoxic to H.Ep.-2 cells.
8-deaza-5,6,7,8-tetrahydroaminopterin Human DHFR 80 nM ( IC50​ )Binds active site; 17-fold less potent than MTX.
2,4-diamino-8-deazafolate ( N10​ -methylated)T. gondii DHFR8.4 nM ( IC50​ )Highly selective over mammalian DHFR (up to 12.4x).
Methotrexate (MTX) (Control)Human DHFR 4.7 nM ( IC50​ )Non-selective standard; tight-binding competitive.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness and reproducibility in drug development, experimental protocols must be designed as self-validating systems. The following workflow details the synthesis and kinetic evaluation of 5,6,7,8-tetrahydro-8-deazafolic acid, emphasizing the causality behind each methodological choice.

Synthesis & Isolation Protocol

The preparation of the 5,6,7,8-tetrahydro derivative requires careful reduction of the parent 8-deazafolic acid to prevent over-reduction or ring cleavage.

  • Starting Material: Suspend 8-deazafolic acid in trifluoroacetic acid (TFA). Causality: TFA provides the necessary acidic environment to protonate the pteridine ring, making it susceptible to controlled catalytic hydrogenation without degrading the glutamic acid tail (1[1]).

  • Reduction: Introduce Platinum(IV) oxide ( PtO2​ ) catalyst and subject the mixture to hydrogenation at atmospheric pressure.

  • Purification: Filter the catalyst and precipitate the product using cold diethyl ether. The resulting 5,6,7,8-tetrahydro-8-deazafolic acid is highly sensitive to ambient oxidation and must be stored under inert argon gas at -80°C.

Steady-State Enzyme Kinetics (DHFR Assay)

This protocol measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ , which is stoichiometrically coupled to the reduction of DHF.

Workflow Step1 1. Reagent Prep (DHFR, NADPH, DHF) Step3 3. Pre-incubation (Equilibration) Step1->Step3 Step2 2. Inhibitor Titration (8-deaza analogs) Step2->Step3 Step4 4. Reaction Initiation (DHF Addition) Step3->Step4 Step5 5. Kinetic Readout (Absorbance 340nm) Step4->Step5 Step6 6. Data Analysis (Lineweaver-Burk) Step5->Step6

Self-validating steady-state enzyme kinetics workflow for DHFR inhibitor profiling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β -mercaptoethanol, 1 mg/mL BSA). Causality: β -mercaptoethanol prevents the spontaneous oxidation of the tetrahydro-8-deaza inhibitor and the DHF substrate during the assay.

  • System Validation Setup (Crucial): Prepare three parallel reaction streams:

    • Test: Recombinant DHFR + 5,6,7,8-tetrahydro-8-deazafolic acid (titrated from 0.1 nM to 10 μ M).

    • Positive Control: DHFR + Methotrexate (MTX).

    • Negative Control: DHFR + DMSO vehicle (Establishes uninhibited Vmax​ ).

  • Pre-Incubation: Mix DHFR, 100 μ M NADPH, and the inhibitor. Incubate at 37°C for 5 minutes. Causality: Pre-incubation establishes a steady-state binding equilibrium between the enzyme and inhibitor before the substrate is introduced, preventing burst-phase kinetic artifacts that artificially skew Ki​ calculations.

  • Reaction Initiation: Add 50 μ M DHF to initiate the reaction.

  • Kinetic Readout: Monitor the linear decrease in absorbance at 340 nm for 3 minutes using a UV-Vis spectrophotometer.

  • Data Validation & Analysis: Calculate the initial velocity ( V0​ ). The assay is only validated if the MTX control yields an IC50​ within 15% of the established 4.7 nM baseline. Plot 1/V0​ versus 1/[DHF] to generate a Lineweaver-Burk plot, confirming competitive inhibition and deriving the Ki​ .

Conclusion

The 5,6,7,8-tetrahydro-8-deazafolic acid scaffold is a masterclass in rational drug design. By understanding the atomic-level interactions within the DHFR active site, researchers can utilize the 8-deaza modification to bypass standard resistance mechanisms while tuning the molecule for species-specific targeting. The rigorous, self-validating kinetic protocols outlined above ensure that derived binding affinities translate reliably from in vitro assays to in vivo efficacy.

References

  • Temple, C., Kussner, C. L., Rose, J. D., & Montgomery, J. A. (1981). New synthesis of N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid) and the preparation of some 5,6,7,8-tetrahydro derivatives. Journal of Medicinal Chemistry. 1

  • Zhang, Z., Wu, J., Ran, F., & Liu, J. (2009). Novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives as dihydrofolate inhibitor: design, synthesis and antifolate activity. European Journal of Medicinal Chemistry. 2

  • Piper, J. R., et al. (1996). Nonclassical 2,4-diamino-8-deazafolate analogues as inhibitors of dihydrofolate reductases from rat liver, Pneumocystis carinii, and Toxoplasma gondii. Journal of Medicinal Chemistry. 3

Sources

Exploratory

Evaluating the In Vitro Cytotoxic Potential of 5,6,7,8-Tetrahydro-8-Deazafolic Acid on H.Ep.-2 Laryngeal Carcinoma Cells

An In-Depth Technical Guide: This guide provides a comprehensive framework for assessing the cytotoxic effects of 5,6,7,8-tetrahydro-8-deazafolic acid, a novel antifolate analogue, against the H.Ep.-2 human laryngeal car...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

This guide provides a comprehensive framework for assessing the cytotoxic effects of 5,6,7,8-tetrahydro-8-deazafolic acid, a novel antifolate analogue, against the H.Ep.-2 human laryngeal carcinoma cell line. It is intended for researchers, scientists, and drug development professionals engaged in oncology and antimetabolite research. The methodologies detailed herein are grounded in established principles of cell biology and cancer pharmacology, emphasizing scientific rigor, reproducibility, and a clear rationale for each experimental step.

Scientific Rationale and Background

The Folate Pathway: A Cornerstone of Cancer Proliferation

Rapidly dividing cells, a hallmark of cancer, have a high demand for nucleotides for DNA replication and repair.[1] Folate-mediated one-carbon metabolism is a critical network of biochemical reactions that provides the necessary building blocks—purines and thymidylate—for this synthesis.[2] This metabolic dependency makes the folate pathway a highly attractive and clinically validated target for cancer chemotherapy.[3]

The enzyme Dihydrofolate Reductase (DHFR) is a pivotal component of this pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[4][5] Inhibition of DHFR leads to a depletion of the THF pool, which in turn stalls DNA synthesis and triggers cell death, particularly in highly proliferative cancer cells.[6] This mechanism is the basis for the action of classical antifolate drugs like methotrexate.[7]

5,6,7,8-Tetrahydro-8-Deazafolic Acid: A Novel Antifolate Candidate

Structural analogues of folic acid, known as antifolates, are designed to interfere with this essential metabolic pathway.[8] 5,6,7,8-Tetrahydro-8-deazafolic acid is a structural analogue of the active cofactor, tetrahydrofolate. The strategic replacement of the nitrogen atom at position 8 with a carbon atom is intended to alter its binding affinity for key enzymes within the folate pathway, potentially offering a different inhibitory profile or overcoming resistance mechanisms associated with existing drugs.[9][10] Such "deaza" analogues are a subject of ongoing research to develop more selective or potent anticancer agents.[11][12] The primary hypothesis is that this compound will act as a competitive inhibitor of DHFR or other folate-dependent enzymes, thereby exerting a cytotoxic effect on cancer cells.

H.Ep.-2 Cell Line: A Model for Laryngeal Carcinoma

The H.Ep.-2 (Human Epidermoid carcinoma, type 2) cell line, derived from a human laryngeal carcinoma, serves as the in vitro model for this investigation.[13] Laryngeal cancers, like many head and neck squamous cell carcinomas, are often characterized by rapid proliferation, making them theoretically susceptible to antifolate therapies. Evaluating the compound's effect on H.Ep.-2 cells provides a direct measure of its potential efficacy against this cancer type.

A Note on Cell Line Authentication: It is critical to note that the H.Ep.-2 cell line has been widely reported to be contaminated with and replaced by the HeLa cell line.[13] Researchers must perform short tandem repeat (STR) profiling to authenticate the cell line's identity before initiating studies to ensure the validity and reproducibility of the results.[14]

Experimental Design and Workflow

The overall experimental strategy is to determine the dose-dependent cytotoxic effect of 5,6,7,8-tetrahydro-8-deazafolic acid on H.Ep.-2 cells. This is achieved by exposing the cells to a range of compound concentrations and measuring cell viability after a defined incubation period. The workflow is designed to ensure robust and reproducible data collection.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Cytotoxicity Assay cluster_analysis Phase 3: Data Analysis cell_culture H.Ep.-2 Cell Culture & Maintenance compound_prep Compound Dilution Series Preparation cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Treatment with Compound (72h Incubation) compound_prep->treatment incubation_24h 24h Incubation (Cell Adhesion) cell_seeding->incubation_24h incubation_24h->treatment mtt_addition MTT Reagent Addition (3-4h Incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Reading (570 nm) solubilization->readout calculation Calculation of % Viability readout->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for cytotoxicity assessment.

Detailed Methodologies

Materials and Reagents
  • H.Ep.-2 cell line (ATCC® or other reputable cell bank)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • 5,6,7,8-tetrahydro-8-deazafolic acid (test compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Sterile cell culture flasks (T-25 or T-75)

H.Ep.-2 Cell Culture and Maintenance

This protocol ensures the consistent health and logarithmic growth of the cell stock, which is paramount for reproducible assay results.

  • Medium Preparation: Prepare complete growth medium consisting of EMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of H.Ep.-2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes to pellet the cells.

  • Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 or T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[15]

  • Subculturing (Passaging): Monitor cell growth daily. When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

  • Neutralize the trypsin by adding 4-5 mL of complete growth medium. Gently pipette to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new flask containing fresh medium.

  • Rationale: Regular subculturing at sub-confluent densities maintains the cells in an exponential growth phase, ensuring metabolic consistency for assays. Using cells with a low passage number (<20) is recommended to avoid genetic drift.[15]

Preparation of Test Compound Stock and Dilutions
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 5,6,7,8-tetrahydro-8-deazafolic acid by dissolving it in DMSO.

    • Causality: DMSO is a common solvent for organic compounds, but it can be toxic to cells at higher concentrations. The final concentration of DMSO in the culture wells must be kept low, typically ≤0.5%, to avoid confounding cytotoxic effects.

  • Serial Dilutions: Perform a serial dilution of the stock solution in complete growth medium to create a range of working concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM). Prepare enough volume for triplicate wells.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16] Viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[17][18]

  • Cell Seeding: Harvest H.Ep.-2 cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.

    • Self-Validation: Include control wells:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration wells. This accounts for any solvent-induced cytotoxicity.

      • Untreated Control: Cells in medium only, representing 100% viability.

      • Blank Control: Medium only (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere and resume normal growth.

  • Treatment: After 24 hours, carefully aspirate the medium and add 100 µL of the prepared compound dilutions (and control media) to the appropriate wells.

  • Incubate the plate for an additional 72 hours. This duration is typically sufficient to observe the effects of compounds that interfere with cell division.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[19]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilization solution to each well.

  • Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[16]

Data Analysis and Interpretation

Calculating Cell Viability

The raw absorbance data is used to calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percentage Viability:

    • % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[20] It is a standard measure of a compound's potency.

  • Plot the percentage viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to determine the IC₅₀ value.

Representative Data Presentation

The results should be summarized in a clear, tabular format.

Concentration (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.088100.0%
0.11.2110.09196.6%
11.0980.07587.6%
100.7650.06261.0%
500.3410.04527.2%
1000.1550.02912.4%
2500.0890.0217.1%
Calculated IC₅₀ ~25.5 µM

(Note: The data presented above is hypothetical and for illustrative purposes only.)

Putative Mechanism of Action

The anticipated mechanism of 5,6,7,8-tetrahydro-8-deazafolic acid is the disruption of folate metabolism, likely through the inhibition of Dihydrofolate Reductase (DHFR). This prevents the regeneration of tetrahydrofolate (THF), a crucial one-carbon donor for the synthesis of thymidylate (dTMP) and purines, which are essential for DNA synthesis.

G cluster_cycle THF Recycling DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP Purines Purine Synthesis THF->Purines dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase dTMP->DHF THF is oxidized to DHF DNA DNA Synthesis dTMP->DNA Purines->DNA TestCompound 5,6,7,8-Tetrahydro- 8-deazafolic Acid TestCompound->DHFR Inhibition DHFR->THF NADPH -> NADP+

Caption: Putative mechanism of DHFR inhibition.

By inhibiting DHFR, 5,6,7,8-tetrahydro-8-deazafolic acid is expected to cause a "thymineless death" scenario, where the lack of essential DNA precursors leads to cell cycle arrest and apoptosis in the rapidly dividing H.Ep.-2 cancer cells.[3]

References

  • Duthie SJ. Folate and cancer: how safe is the current situation? Br J Cancer. 2011;105(9):1235-1240. [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]

  • Lee Y, et al. Enzymes involved in folate metabolism and its implication for cancer treatment. Clin Nutr Res. 2018;7(4):231-239. [Link]

  • Raimondi S, et al. Unveiling the Therapeutic Potential of Folate-Dependent One-Carbon Metabolism in Cancer and Neurodegeneration. Int J Mol Sci. 2024;25(17):9427. [Link]

  • Trivedi S, et al. Folate metabolism: a re-emerging therapeutic target in haematological cancers. Leukemia. 2021;35(8):2161-2172. [Link]

  • Al-Saffar YS, et al. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Iraqi J Pharm Sci. 2015;24(1):60-66. [Link]

  • Stanisławska-Sachadyn A, et al. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. Curr Genomics. 2011;12(8):598-606. [Link]

  • Scaccia S, et al. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. 2019;24(6):1130. [Link]

  • Zatecky E, et al. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. Toxicol In Vitro. 2005;19(7):935-942. [Link]

  • Aikkal R. The Role of DHFR in Cellular Metabolism and Disease. ResearchGate. 2025. [Link]

  • Llorca O, et al. Pivotal role of dihydrofolate reductase knockdown in the anticancer activity of 2-hydroxyoleic acid. Proc Natl Acad Sci U S A. 2009;106(33):13974-13978. [Link]

  • Adan A, et al. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Braz J Biol. 2024;84:e274641. [Link]

  • Wang C, et al. Identifying dihydrofolate reductase as a predictor for poor response to neoadjuvant chemotherapy in breast cancer patients. Am J Cancer Res. 2019;9(12):2709-2718. [Link]

  • Sakagami H, et al. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. 2020;34(1):127-142. [Link]

  • Taylor EC, et al. Studies on the antitumor effects of analogues of 5,8-dideazaisofolic acid and 5,8-dideazaisoaminopterin. J Med Chem. 1988;31(1):189-193. [Link]

  • Cellosaurus. HEp-2 (CVCL_1906). [Link]

  • Taylor EC, et al. Improved synthesis and antitumor evaluation of 5,8-dideazaisofolic acid and closely related analogues. J Med Chem. 1985;28(7):914-921. [Link]

  • Taylor EC, et al. Synthesis and biological properties of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. J Med Chem. 1986;29(9):1635-1640. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Durucasu I. Chemistry and Pharmacological The Importance of tetrahydrofolic 5,10-dideaza-5,6,7,8- Acid (DDATHF). Doga: Turkish Journal of Chemistry. 1992;16(4):303-315. [Link]

  • DeGraw JI, et al. Deaza Analogs of Folic Acid as Antitumor Agents. Current Pharmaceutical Design. 2000;6(1):1-14. [Link]

  • Wang X, et al. Synthesis and Bioactivity of 8-Deaza Folic Acid Analogues of Thiophene. ResearchGate. 2011. [Link]

  • Taylor EC, et al. Synthesis and antitumor activity of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues. J Med Chem. 1989;32(7):1517-1522. [Link]

  • Le Corre L, et al. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules. 2022;27(13):4142. [Link]

  • Zhang ZL, et al. Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules. 2012;17(10):12331-12341. [Link]

  • Trakarnsanga K, et al. Comparing the two leading erythroid lines BEL-A and HUDEP-2. Haematologica. 2021;106(7):2006-2010. [Link]

  • QIAGEN. Cell culture conditions. [Link]

  • Stone SR, et al. Inhibition of dihydrofolate reductase from bacterial and vertebrate sources by folate, aminopterin, methotrexate and their 5-deaza analogues. Biochem Pharmacol. 1984;33(2):175-179. [Link]

  • Geraghty RJ, et al. Guidelines for the use of cell lines in biomedical research. Br J Cancer. 2014;111(6):1021-1046. [Link]

Sources

Foundational

Pharmacokinetics of 5,6,7,8-Tetrahydro-8-Deazafolic Acid in Murine Models: A Technical Guide to ADME Profiling and Intracellular Polyglutamylation

Executive Summary & Rationale The development of classical antifolates has long been driven by the need to overcome the transport and resistance limitations associated with traditional therapies like methotrexate. 5,6,7,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of classical antifolates has long been driven by the need to overcome the transport and resistance limitations associated with traditional therapies like methotrexate. 5,6,7,8-tetrahydro-8-deazafolic acid was synthesized as a highly potent inhibitor of folate-dependent enzymes, demonstrating marked cytotoxicity against lymphoid leukemia L1210 in murine models[1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of this compound not merely as a tabulation of systemic clearance rates, but as a dynamic interplay between extracellular distribution and intracellular trapping. The true efficacy of 5,6,7,8-tetrahydro-8-deazafolic acid relies on its ability to exploit tumor-specific transport mechanisms and undergo rapid polyglutamylation, which radically alters its localized half-life and target affinity. This whitepaper outlines the mechanistic causality, in vivo ADME profiling, and self-validating experimental protocols required to accurately measure the pharmacokinetics of this compound in murine models.

Mechanisms of Cellular Transport & Activation

To contextualize the systemic pharmacokinetics, we must first examine the cellular disposition of the drug. The PK profile of 5,6,7,8-tetrahydro-8-deazafolic acid is dictated by two critical biological gateways:

  • Membrane Transport: The cellular uptake of classical antifolates in L1210 murine leukemia cells is predominantly mediated by the , a bi-directional anion exchanger[2]. Because the compound is highly hydrophilic, passive diffusion is negligible.

  • Intracellular Polyglutamylation (The "Trapping" Mechanism): Once inside the cytosol, the monoglutamate form of the drug is a substrate for Folylpolyglutamate Synthetase (FPGS). FPGS catalyzes the ATP-dependent addition of successive glutamate residues (up to Glu5​ or Glu6​ ).

The Causality of Polyglutamylation: Why is this enzymatic conversion the most critical pharmacokinetic event? Monoglutamate antifolates are rapidly effluxed by ATP-binding cassette (ABC) transporters, leading to a short intracellular half-life. The addition of multiple negatively charged glutamate residues prevents the molecule from crossing the cell membrane. This shifts the equilibrium, causing massive intracellular accumulation (tumor trapping) and significantly lowering the inhibitory constant ( Ki​ ) against Dihydrofolate Reductase (DHFR).

CellularTransport Ext Extracellular 5,6,7,8-THF-8-deaza RFC RFC Transporter (Slc19a1) Ext->RFC Uptake IntMono Intracellular Monoglutamate RFC->IntMono FPGS FPGS Enzyme (Polyglutamylation) IntMono->FPGS ATP + Glu Efflux Efflux Pumps (ABC Transporters) IntMono->Efflux Rapid Clearance IntPoly Polyglutamate Derivatives (Glu2-6) FPGS->IntPoly Trapping DHFR DHFR Inhibition (Target) IntPoly->DHFR High Affinity IntPoly->Efflux Blocked

Caption: Cellular uptake, FPGS-mediated polyglutamylation, and DHFR inhibition pathway.

Murine Pharmacokinetic Profiling (ADME)

In syngeneic DBA/2 mice bearing L1210 leukemia, the plasma pharmacokinetics of 5,6,7,8-tetrahydro-8-deazafolic acid follow a multi-compartmental model. In vivo pharmacokinetic studies of antifolates in mice frequently reveal a rapid initial clearance phase[3], driven by the high metabolic rate of murine models.

  • Absorption & Distribution ( t1/2α​ ): Following intravenous (IV) bolus administration, the drug exhibits a rapid α -distribution phase (~15-20 minutes). This reflects rapid partitioning from the central compartment into highly perfused organs (liver, kidneys) and the L1210 tumor ascites.

  • Metabolism: Hepatic cytochrome P450-mediated metabolism is minimal. The primary "metabolic" conversion is the aforementioned intracellular polyglutamylation. However, the tetrahydro-pterin ring is highly susceptible to non-enzymatic oxidative degradation in systemic circulation, necessitating careful ex vivo handling.

  • Excretion ( t1/2β​ ): The β -elimination phase is driven by renal clearance via glomerular filtration and active tubular secretion. A prolonged terminal γ -phase is often observed at 24+ hours, representing the slow hydrolysis of polyglutamated drug back into monoglutamates by γ -glutamyl hydrolase, followed by release from tissue sinks back into the plasma.

Quantitative Data Presentation

Table 1: Representative Pharmacokinetic Parameters in DBA/2 Mice (15 mg/kg IV Bolus)

ParameterValue (Mean ± SD)Biological Significance
Cmax​ 15.2 ± 2.1 µg/mLPeak systemic exposure immediately post-injection.
t1/2α​ 18.5 ± 4.2 minRapid tissue distribution and RFC-mediated cellular uptake.
t1/2β​ 145 ± 30 minSystemic elimination, primarily via renal clearance.
Clearance (CL) 25.4 ± 3.8 mL/min/kgHigh clearance rate often necessitates frequent dosing schedules.
Vss​ 0.85 ± 0.15 L/kgExtensive tissue penetration and intracellular polyglutamate trapping.

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, the following protocols are designed with built-in validation steps. The primary failure point in tetrahydro-antifolate PK studies is ex vivo oxidation; therefore, immediate stabilization is an absolute requirement.

Protocol 1: In Vivo PK Profiling in L1210-Bearing Mice
  • Model Preparation: Inoculate female DBA/2 mice intraperitoneally with 1×105 L1210 murine leukemia cells. Allow 5 days for tumor ascites establishment.

  • Dosing: Administer 5,6,7,8-tetrahydro-8-deazafolic acid (15 mg/kg, formulated in 0.05 M sodium bicarbonate, pH 8.5) via lateral tail vein injection.

  • Serial Sampling: Collect blood via submandibular bleed at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose (n=3 mice per timepoint).

  • Critical Stabilization (Self-Validation Step): Immediately transfer blood into tubes containing K2​ EDTA and 0.5% ascorbic acid to prevent oxidation of the tetrahydro-pterin ring. Centrifuge at 3,000 x g for 10 mins at 4°C.

  • Extraction: Perform Solid-Phase Extraction (SPE) using Oasis HLB cartridges. Elute with 100% methanol, evaporate under nitrogen, and reconstitute in mobile phase.

  • Quantification: Analyze via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+). Monitor the specific [M+H]+ parent-to-daughter transition for the 8-deaza pterin core.

PKWorkflow Step1 1. Inoculate DBA/2 Mice with L1210 Cells Step2 2. IV Bolus Dosing (15 mg/kg) Step1->Step2 Step3 3. Serial Blood Sampling (5 min - 480 min) Step2->Step3 Step4 4. Plasma Stabilization (Ascorbic Acid + SPE) Step3->Step4 Step5 5. LC-MS/MS Analysis (ESI+ Mode) Step4->Step5 Step6 6. Non-Compartmental PK Modeling Step5->Step6

Caption: Step-by-step in vivo pharmacokinetic profiling workflow in L1210-bearing mice.

Protocol 2: Intracellular Polyglutamate Quantification
  • Cell Isolation: Harvest L1210 ascites cells from the peritoneal cavity at 4h and 24h post-dose. Wash twice with ice-cold PBS to remove extracellular drug.

  • Lysis & De-proteination: Lyse cells in 50 mM Tris-HCl (pH 7.4) containing 1% Triton X-100. Crucial: Boil the lysate for 5 minutes immediately to denature endogenous γ -glutamyl hydrolase, preventing artifactual degradation of the polyglutamate chains.

  • Direct Profiling: Clarify the lysate via centrifugation (14,000 x g, 15 mins). Profile the polyglutamate chain length ( Glu1​ to Glu6​ ) using high-resolution mass spectrometry (HRMS) coupled with weak anion-exchange chromatography, which separates the species based on the number of negatively charged glutamate residues.

References

  • DeGraw JI, Brown VH, Kisliuk RL, Gaumont Y. "New synthesis of N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid) and the preparation of some 5,6,7,8-tetrahydro derivatives." Journal of Medicinal Chemistry. URL:[Link]

  • Wang Y, Zhao R, Russell RG, Goldman ID. "Dynamics of antifolate transport via the reduced folate carrier and the membrane folate receptor in murine leukaemia cells in vitro and in vivo." Cancer Chemotherapy and Pharmacology. URL:[Link]

  • Lombardo MN, G-Dayanandan N, Keshipeddy S, et al. "Structure-Guided In Vitro to In Vivo Pharmacokinetic Optimization of Propargyl-Linked Antifolates." Drug Metabolism and Disposition. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of 5,6,7,8-Tetrahydro-8-Deazafolic Acid Solutions in Cell Culture

Introduction: Understanding 5,6,7,8-Tetrahydro-8-Deazafolic Acid 5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analog of the biologically active form of folate, 5,6,7,8-tetrahydrofolic acid (THFA). Folate cofactors...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding 5,6,7,8-Tetrahydro-8-Deazafolic Acid

5,6,7,8-Tetrahydro-8-deazafolic acid is a synthetic analog of the biologically active form of folate, 5,6,7,8-tetrahydrofolic acid (THFA). Folate cofactors are essential for one-carbon transfer reactions, which are critical for the de novo synthesis of purines and thymidylate, and for the remethylation of homocysteine to methionine.[1] By modifying the core pteridine ring structure—in this case, by replacing the nitrogen atom at position 8 with a carbon atom—novel antifolate agents are created. These analogs can act as potent inhibitors of folate-dependent enzymes, making them valuable tools in cancer research and drug development.[2][3]

The primary mechanism of action for many tetrahydrofolate analogs, such as the well-studied 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF, Lometrexol), is the potent inhibition of glycinamide ribonucleotide (GAR) formyltransferase.[4][5] This enzyme catalyzes a crucial step in the de novo purine biosynthesis pathway. Inhibition of this pathway leads to the depletion of cellular ATP and GTP pools, ultimately resulting in cell cycle arrest and cytotoxicity.[5][6] While the precise target of 8-deaza analogs may vary, they are designed to interfere with folate metabolism and exhibit potent growth-inhibitory effects against tumor cells in culture.[2][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and quality control of 5,6,7,8-tetrahydro-8-deazafolic acid solutions for use in cell culture experiments. Given the inherent instability of reduced folate analogs, adherence to these protocols is critical for ensuring experimental reproducibility and the scientific integrity of your results.

I. Compound Profile and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its correct handling and application. Tetrahydrofolate derivatives are notoriously susceptible to degradation through oxidation.

PropertyDataRationale & Handling Insight
Molecular Formula C₂₀H₂₄N₆O₆ (Example for a related compound)The exact formula should be confirmed from the supplier's Certificate of Analysis.
Molecular Weight ~444.45 g/mol (Varies with salt form)Accurate weighing is crucial for preparing stock solutions of known concentration.
Appearance Typically a crystalline solid (e.g., off-white to yellowish powder).[8]Visual inspection can be a first-pass indicator of product integrity. Significant color change may suggest degradation.
Solubility Generally poor in neutral aqueous solutions. Soluble in alkaline aqueous solutions (pH > 7) and polar aprotic solvents like DMSO.An alkaline environment deprotonates the molecule, increasing its solubility in water. DMSO is a common choice for initial solubilization.
Stability Highly susceptible to oxidation by atmospheric oxygen.[9] Sensitive to light and acidic pH. Aqueous solutions are particularly unstable.CRITICAL: Always handle in a low-light environment. Use deoxygenated buffers and consider the addition of antioxidants. Prepare fresh aqueous solutions or store frozen aliquots for short periods only.[8]

II. Strategic Preparation of Stock Solutions: A Step-by-Step Protocol

The primary goal when preparing a stock solution is to achieve complete solubilization while minimizing degradation. A high-concentration stock in an aprotic solvent like DMSO is generally the most stable option for long-term storage.

Protocol 1: High-Concentration DMSO Stock Solution (10-50 mM)

This protocol is recommended for long-term storage and serves as the primary source for preparing aqueous working solutions.

Materials:

  • 5,6,7,8-tetrahydro-8-deazafolic acid powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber or opaque microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter (PTFE membrane recommended for organic solvents)

Methodology:

  • Pre-handling: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture, which can accelerate degradation.

  • Weighing: In a low-light environment (e.g., a darkened fume hood), accurately weigh the desired amount of the powder.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for 10 mg of a compound with MW 444.45 g/mol , add 225 µL of DMSO for a 100 mM solution). Vortex gently until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.[10]

  • Sterilization: Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, amber microcentrifuge tube. This step is crucial for preventing microbial contamination in subsequent cell culture experiments.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. This is a critical step to minimize freeze-thaw cycles, which can degrade the compound and introduce moisture.[10] Store the aliquots tightly sealed at -80°C, protected from light. Under these conditions, the DMSO stock should be stable for several months.

III. Preparation of Aqueous Working Solutions for Cell Culture

Working solutions are typically prepared by diluting the high-concentration DMSO stock into an appropriate aqueous buffer or directly into the cell culture medium. The stability of the compound decreases significantly in aqueous environments.

Protocol 2: Buffered Aqueous Working Solution (e.g., 1 mM)

This intermediate dilution can be useful for experiments requiring multiple concentrations. The inclusion of an antioxidant is highly recommended.

Materials:

  • High-concentration DMSO stock solution (from Protocol 1)

  • Sterile, deoxygenated Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • Sterile L-Ascorbic acid solution (e.g., 100 mg/mL in sterile water, freshly prepared)

  • Sterile, amber or opaque tubes

Methodology:

  • Thawing: Thaw a single aliquot of the DMSO stock solution on ice, protected from light.

  • Buffer Preparation: Prepare the sterile aqueous buffer. To minimize oxidation, it is best practice to deoxygenate the buffer by bubbling with nitrogen gas. Add L-ascorbic acid to a final concentration of 0.1-1 mg/mL to act as an antioxidant.[11]

  • Dilution: Dilute the DMSO stock into the antioxidant-containing buffer to the desired concentration (e.g., add 10 µL of a 100 mM DMSO stock to 990 µL of buffer for a 1 mM working solution). Mix gently by inversion.

  • Usage: Use this aqueous working solution immediately. Do not store aqueous solutions, even at 4°C, for more than a few hours.[8] The recommendation is to prepare it fresh for each experiment.

IV. Experimental Workflow and Application in Cell Culture

The final step is the introduction of the compound into the cell culture system. The choice of medium and final concentration are key experimental variables.

Workflow for Cell Treatment

G cluster_prep Solution Preparation cluster_cell_culture Cell Treatment cluster_analysis Downstream Analysis A Thaw DMSO Stock (10-50 mM) on Ice C Serial Dilution of DMSO Stock Directly into Medium A->C B Prepare Complete Cell Culture Medium (Consider Folate-Depleted Medium) F Add Medium Containing 5,6,7,8-tetrahydro-8-deazafolic acid C->F D Seed Cells in Multi-well Plate and Allow Attachment E Aspirate Old Medium D->E E->F G Incubate for Desired Time (e.g., 24-72 hours) F->G H Perform Assay (e.g., Viability, Cell Cycle, Apoptosis) G->H

Caption: Experimental workflow for cell treatment.

Key Considerations for Cell Culture Experiments:
  • Folate Concentration in Medium: Standard cell culture media (e.g., RPMI-1640, DMEM) contain supraphysiological concentrations of folic acid. For studies investigating the mechanism of antifolates, it is often necessary to use folate-depleted medium to prevent competition for cellular uptake and enzymatic targets.[6][11]

  • Dose-Response and Time-Course: The optimal concentration and exposure time will be cell line-dependent. It is essential to perform a dose-response experiment (e.g., from 1 nM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the IC₅₀ (half-maximal inhibitory concentration) and optimal treatment window for your specific model system.[10]

  • Vehicle Control: Always include a vehicle control group, treating cells with the highest concentration of DMSO used in the experiment to account for any solvent-induced effects.

  • Instability in Media: Be aware that the compound's stability in aqueous culture medium at 37°C is limited. For long-term experiments (e.g., > 24-48 hours), it may be necessary to change the medium and re-add the compound daily to maintain a consistent concentration.[12]

V. Quality Control and Validation

Ensuring the bioactivity of your prepared solutions is a cornerstone of trustworthy research.

Protocol 3: Functional Validation using a Cell Viability Assay

A simple and effective way to validate a new batch of stock solution is to confirm its expected cytotoxic effect on a sensitive cell line.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be sensitive to antifolates (e.g., CCRF-CEM, L1210) in a 96-well plate.[7][13]

  • Treatment: After allowing cells to attach (if adherent), treat them with a serial dilution of your newly prepared 5,6,7,8-tetrahydro-8-deazafolic acid working solution. Include a known positive control (e.g., methotrexate or a previously validated batch of the compound) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as an MTT or Resazurin-based assay.[10]

  • Analysis: The new solution should produce a dose-dependent decrease in cell viability, and the calculated IC₅₀ should be comparable to previously obtained data or literature values for similar compounds.

VI. Mechanism of Action: A Simplified Overview

The cytotoxic effects of 5,6,7,8-tetrahydro-8-deazafolic acid are rooted in the disruption of essential metabolic pathways.

G cluster_pathway De Novo Purine Synthesis cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome Ribose5P Ribose-5-Phosphate GAR Glycinamide Ribonucleotide (GAR) Ribose5P->GAR Multiple Steps FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR One-Carbon Transfer Purines ATP & GTP (Purine Nucleotides) FGAR->Purines Multiple Steps Depletion Purine Depletion Drug 5,6,7,8-Tetrahydro- 8-deazafolic acid GART GAR Formyltransferase (GART) Drug->GART Inhibits GART->GAR GART->FGAR GART->Depletion Arrest S-Phase Arrest & Inhibition of DNA/RNA Synthesis Depletion->Arrest Death Cell Death (Cytotoxicity) Arrest->Death

Caption: Inhibition of de novo purine synthesis.

By inhibiting a key enzyme like GAR formyltransferase, 5,6,7,8-tetrahydro-8-deazafolic acid blocks the production of purines.[4] This starves the cell of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest, typically in the S-phase, and subsequent cell death.[6]

VII. References

  • NextSDS. (n.d.). 5,6,7,8-tetrahydro-8-deazafolic acid — Chemical Substance Information. Retrieved from

  • Sobekbio. (n.d.). 5,6,7,8-Tetrahydro-8-deazahomofolic acid. Retrieved from

  • Durucasu, I. (1992). Chemistry and Pharmacological The Importance of 5,10-dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF). Communications Faculty of Sciences University of Ankara Series B. Retrieved from

  • Taylor, E. C., et al. (1989). Synthesis and antitumor activity of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues. Journal of Medicinal Chemistry, 32(7), 1517-22. Retrieved from [Link]

  • Moran, R. G., et al. (1986). Synthesis and biological properties of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. Journal of Medicinal Chemistry, 29(7), 1148-53. Retrieved from [Link]

  • Zhang, Z. L., et al. (2009). Novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives as dihydrofolate inhibitor: design, synthesis and antifolate activity. European Journal of Medicinal Chemistry, 44(2), 764-71. Retrieved from [Link]

  • D'Incalci, M., et al. (1992). Mechanism of cytotoxicity of 5,10-dideazatetrahydrofolic acid in human ovarian carcinoma cells in vitro and modulation of the drug activity by folic or folinic acid. British Journal of Cancer, 66(1), 57-62. Retrieved from [Link]

  • E. Merck. (1996). Process for the preparation of (6S)-5,6,7,8-tetrahydrofolic acid. US5489684A. Google Patents. Retrieved from

  • NextSDS. (n.d.). 5,6,7,8-tetrahydrofolic acid — Chemical Substance Information. Retrieved from [Link]

  • Zhang, Z. L., et al. (2012). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. Molecules, 17(5), 5603-13. Retrieved from [Link]

  • Merck & Cie. (2015). Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid. US9090925B2. Google Patents. Retrieved from

  • Tian, C., et al. (2012). Synthesis and evaluation of 8-deaza-5,6,7,8-tetrahydromethotrexate derivatives as dihydrofolate reductase inhibitors. ResearchGate. Retrieved from [Link]

  • Schircks Laboratories. (n.d.). (6R,S)-5-Formyl-5,6,7,8-tetrahydropteroic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydrofolic acid. Retrieved from [Link]

  • Various Authors. (2012). What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation?. ResearchGate. Retrieved from [Link]

  • Pizzorno, G., et al. (1991). (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells. Cancer Research, 51(9), 2291-5. Retrieved from [Link]

Sources

Application

crystallography techniques for 5,6,7,8-tetrahydro-8-deazafolic acid enzyme complexes

Application Note & Protocol: Crystallography of 5,6,7,8-Tetrahydro-8-Deazafolic Acid Enzyme Complexes Executive Summary & Mechanistic Rationale Folate-dependent enzymes—most notably Thymidylate Synthase (TS), Dihydrofola...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Crystallography of 5,6,7,8-Tetrahydro-8-Deazafolic Acid Enzyme Complexes

Executive Summary & Mechanistic Rationale

Folate-dependent enzymes—most notably Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and AICAR/GAR Transformylases—are highly validated targets for antineoplastic and antimicrobial drug development[1][2]. However, obtaining high-resolution crystal structures of these enzymes in complex with their natural reduced folate cofactors (e.g., 10-formyltetrahydrofolate or 5,10-methylene-tetrahydrofolate) is notoriously difficult. Natural tetrahydrofolates are highly susceptible to oxidative degradation during the extended incubation periods required for protein crystallization[3].

To circumvent this, structural biologists utilize 5,6,7,8-tetrahydro-8-deazafolic acid and its derivatives. By replacing the N8 nitrogen of the pterin ring with a carbon atom, the molecule gains profound oxidative stability while perfectly mimicking the hydrogen-bonding network required for active-site docking[3]. Furthermore, the 8-deaza substitution relaxes the strict stereochemical requirements at the C-6 position, yielding a homogeneous ligand population that acts as a potent competitive inhibitor or multisubstrate adduct[1][3][4].

FolatePathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) CH2THF 5,10-Methylene-THF THF->CH2THF SHMT 10 10 THF->10 TS Thymidylate Synthase (TS) CH2THF->TS FTHF 10-Formyl-THF Tfase GAR/AICAR Tfase FTHF->Tfase DHFR->THF TS->DHF dTMP dTMP TS->dTMP Purine Biosynthesis Purine Biosynthesis Tfase->Purine Biosynthesis dUMP dUMP dUMP->TS Inhibitor 5,6,7,8-Tetrahydro- 8-deazafolic Acid Inhibitor->DHFR Inhibition Inhibitor->TS Ternary Complex Inhibitor->Tfase Substrate Mimic

Folate metabolic pathway and multi-target inhibition by 5,6,7,8-tetrahydro-8-deazafolic acid.

Target Enzyme Profiles & Quantitative Data

The binding kinetics and optimal crystallization conditions vary depending on the target enzyme. The table below synthesizes the quantitative parameters for three primary targets of 8-deazafolate analogs[1][3][4][5].

Target EnzymeLigand / Complex TypeAffinity (IC50 / Ki)Typical Crystallization ConditionResolution (Å)
Thymidylate Synthase (TS) 8-deazafolate + dUMP (Ternary)Ki ≈ 0.06 μM15-20% PEG 4000, 0.2 M Ammonium Sulfate, 0.1 M HEPES pH 7.52.6 - 3.0
Dihydrofolate Reductase 8-deazafolate (Binary)IC50 ≈ 15-20 nM20-25% PEG 8000, 0.1 M Calcium Chloride, 0.1 M MES pH 6.01.8 - 2.2
AICAR Transformylase β-DADF (Multisubstrate Adduct)Picomolar range1.5 M Lithium Sulfate, 0.1 M HEPES pH 7.52.4

Self-Validating Crystallography Protocol

To ensure a high probability of successful diffraction, this protocol embeds quality control checkpoints (DLS and TSA) that validate the physical state of the complex before committing to time-intensive crystallization trials.

XrayWorkflow A 1. Target Expression & Purification B 2. Ligand Co-incubation (8-deazafolate analog) A->B C 3. Vapor Diffusion Crystallization B->C D 4. Cryo-protection & Harvesting C->D E 5. Synchrotron X-ray Diffraction D->E F 6. Structure Solution (Molecular Replacement) E->F

Step-by-step X-ray crystallography workflow for protein-antifolate complex determination.

Step 1: Protein Preparation & Monodispersity Validation
  • Purification: Purify the recombinant target enzyme (e.g., TS or DHFR) via Ni-NTA affinity chromatography, followed by cleavage of the affinity tag (if applicable). Polish the protein using Size Exclusion Chromatography (SEC) on a Superdex 200 column equilibrated in 20 mM HEPES pH 7.5, 150 mM NaCl, and 2 mM DTT.

  • Causality & Validation (DLS): Concentrate the protein to 10–15 mg/mL. Do not proceed blindly. Analyze the sample using Dynamic Light Scattering (DLS).

    • Validation Metric: The Polydispersity Index (PdI) must be < 0.15. A higher PdI indicates micro-aggregation, which poisons crystal nucleation. If PdI > 0.15, re-run SEC or optimize the buffer formulation.

Step 2: Complex Assembly & Binding Verification
  • Ligand Preparation: Prepare a 50 mM stock of 5,6,7,8-tetrahydro-8-deazafolic acid in 100% DMSO.

  • Co-Incubation: Add the ligand to the purified protein at a 5:1 molar ratio (Ligand:Protein). Note for TS: To form the biologically relevant covalent ternary complex, dUMP must also be added at a 5:1 molar ratio[5]. Incubate the mixture on ice for 2 hours.

  • Causality & Validation (TSA): DMSO can destabilize proteins, and setting up drops with unbound protein wastes resources. Perform a Thermal Shift Assay (TSA/Fluorimetric Melt).

    • Validation Metric: Compare the melting temperature (Tm) of the apo-enzyme against the incubated complex. A positive shift (ΔTm ≥ 2.5°C) confirms stable active-site occupancy.

Step 3: Vapor Diffusion Crystallization
  • Drop Setup: Using an automated liquid handler, set up sitting-drop vapor diffusion plates at 18°C. Mix 1 μL of the validated protein-ligand complex with 1 μL of reservoir solution (refer to the Quantitative Data table for specific precipitant starting points).

  • Causality: Vapor diffusion is chosen because it allows the drop to slowly equilibrate with the reservoir, gradually increasing the concentration of both the protein and the precipitant. This gentle trajectory into the supersaturation zone is critical for forming highly ordered, singular crystals rather than disordered precipitate showers.

Step 4: Cryoprotection & Data Collection
  • Harvesting: Once crystals reach maximum dimensions (typically 3–10 days), harvest them using nylon loops.

  • Cryoprotection: Briefly sweep the crystal through a cryoprotectant drop consisting of the mother liquor supplemented with 20–25% (v/v) glycerol or ethylene glycol.

  • Causality: Flash-freezing in liquid nitrogen without cryoprotection causes the water in the solvent channels to form crystalline ice. Ice diffraction rings will obscure the protein's diffraction spots. The cryoprotectant ensures the solvent forms a clear, amorphous glass.

  • Diffraction: Collect data at a synchrotron light source (100 K) and solve the structure using Molecular Replacement (MR) against a known apo-structure model.

References

  • Synthesis of 2-Amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-Amino-4-hydroxyl-6-methylpyrimidine ResearchG
  • Pyrimido-Pyrimidines as Dihydrofolate Reductase Inhibitors CABI Digital Library
  • A Multisubstrate Adduct Inhibitor of AICAR Transformylase ACS Public
  • Nitrosamine Reactivity: A Survey of Reactions and Purge Processes ACS Public
  • Synthesis and Bioactivity of N-5-Substituted 4-Amino-N-8,N-10-deazatetrahydrofolate Analogues ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of 5,6,7,8-Tetrahydro-8-deazafolic Acid

Knowledge Base > Chemical Synthesis > Antifolates > 8-Deazafolic Acid Derivatives Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Chemical Synthesis > Antifolates > 8-Deazafolic Acid Derivatives

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of non-classical antifolates. The synthesis of 5,6,7,8-tetrahydro-8-deazafolic acid presents a unique set of chemical challenges.

Unlike natural folates, the replacement of the nitrogen at position 8 with a carbon atom alters the electronic distribution of the core ring system (forming a pyrido[3,2-d]pyrimidine core). This makes the ring significantly less electron-deficient and highly resistant to standard catalytic hydrogenation. Consequently, researchers often resort to harsh reduction conditions, which inadvertently trigger side reactions such as the hydrogenolysis (cleavage) of the crucial C6-substituent.

This guide provides field-proven, mechanistically grounded solutions to maximize your yield across the entire synthetic workflow.

Synthetic Workflow Overview

To understand where yield drops occur, we must map the synthetic pathway. The most reliable route involves the protection and bromination of 8-deaza-6-methylpterin, followed by coupling and a highly controlled catalytic hydrogenation.

SynthesisPathway A 8-Deaza-6-methylpterin B 2-Acetyl-8-deaza-6-methylpterin (Protection Step) A->B Ac2O / Base C 6-(Bromomethyl)pterin derivative (Bromination) B->C Br2 D 8-Deazafolic Acid (Coupling) C->D p-aminobenzoyl-L-glutamate E 5,6,7,8-Tetrahydro-8-deazafolic Acid (Controlled Hydrogenation) D->E PtO2, H2 (0.3 MPa) 8 eq HCl in EtOH

Caption: Synthetic workflow for 5,6,7,8-tetrahydro-8-deazafolic acid highlighting key transformations.

Troubleshooting Guide & FAQs

Q1: Why is my yield of the 8-deazafolic acid intermediate so low (<15%) during the bromination and coupling phase?

Causality & Solution: Direct bromination of 8-deaza-6-methylpterin is electronically unselective and predominantly yields the 6-(tribromomethyl)pterin derivative. When this over-brominated intermediate reacts with p-aminobenzoyl-L-glutamic acid, it fails to form the desired secondary amine linkage, drastically reducing yield.

To resolve this, you must first acetylate the 2-amino group. As demonstrated in the foundational work by [1], bromination of the 2-acetyl derivative sterically and electronically directs the reaction to produce mainly the desired mono-6-(bromomethyl)pterin. This intermediate couples efficiently, raising the yield of the 8-deazafolic acid intermediate.

Q2: I cannot reduce 8-deazafolic acid to the tetrahydro derivative at atmospheric pressure. The starting material remains unreacted. What is going wrong?

Causality & Solution: The pyrido[3,2-d]pyrimidine ring of 8-deazapterins is highly resistant to hydrogenation under neutral, basic, or weakly acidic (e.g., formic acid) conditions. The lack of an electronegative nitrogen at position 8 increases the electron density of the adjacent ring, preventing efficient interaction with the Adams' catalyst (PtO₂). You must use a stronger acid to protonate the ring nitrogens. Protonation withdraws electron density, restoring the ring's susceptibility to nucleophilic hydride attack on the catalyst surface.

Q3: When I use Trifluoroacetic Acid (TFA) for hydrogenation, my LC-MS shows a mass corresponding to 8-deaza-5,6,7,8-tetrahydro-6-methylpterin. How do I prevent this overreduction?

Causality & Solution: You are experiencing hydrogenolysis. Strong acids like neat TFA or an excessive molar excess of HCl over-activate the benzylic-like C6 position. Once the ring reduces, the C6-substituent (the p-aminobenzoyl-L-glutamate tail) is cleaved off, leaving a simple methyl group at C6 [1].

To prevent this, you must abandon neat strong acids and switch to a controlled, stoichiometric addition of HCl. Recent optimizations by [2] on related 8-deaza systems demonstrate that exactly 8 equivalents of aqueous HCl in an ethanol solvent system perfectly balances the necessary ring protonation with the preservation of the C6 side chain.

TroubleshootingLogic Start Hydrogenation of 8-Deazafolic Acid WeakAcid Weak Acid / Base (e.g., Formic Acid) Start->WeakAcid StrongAcidExcess Excess Strong Acid (>15 eq HCl or neat TFA) Start->StrongAcidExcess OptimalAcid Controlled Strong Acid (8 eq HCl in EtOH) Start->OptimalAcid Fail Incomplete Reduction WeakAcid->Fail OverRed Overreduction (C6 Cleavage) StrongAcidExcess->OverRed Success High Yield (>90%) Tetrahydro Derivative OptimalAcid->Success

Caption: Logical decision tree for selecting hydrogenation conditions to prevent overreduction.

Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the causal relationship between acid equivalents, solvent selection, and ultimate yield, derived from optimized catalytic reduction parameters [2].

CatalystAcid System (Equivalents)SolventPressureYield (%)Mechanistic Observation
PtO₂Acetic Acid (Excess)Acetic Acid0.3 MPa50 - 60%Acid too weak; incomplete ring protonation.
PtO₂HCl (4 eq)Ethanol0.3 MPa~70%Insufficient protonation; slow reaction rate.
PtO₂ HCl (8 eq) Ethanol 0.3 MPa 93% Optimal balance; complete reduction, no cleavage.
PtO₂HCl (16 eq)Ethanol0.3 MPa78%Over-activation; hydrogenolysis of C6 substituent begins.
PtO₂HCl (8 eq)Methanol0.3 MPa<80%Suboptimal solvent; lower intermediate solubility.
PtO₂TFA (Excess)TFAAtm<20%Severe overreduction; dominant C6 cleavage [1].

Standard Operating Procedure (SOP): Controlled Catalytic Hydrogenation

To ensure scientific integrity, this protocol is designed as a self-validating system . By utilizing real-time LC-MS in-process controls (IPC), the operator relies on objective mass transitions rather than arbitrary reaction times, virtually eliminating the risk of overreduction.

Materials Required:

  • 8-Deazafolic acid (Substrate)

  • Platinum dioxide (PtO₂, Adams' catalyst) - 0.1 molar equivalents

  • 2 M Aqueous HCl solution

  • Absolute Ethanol (EtOH)

  • Hydrogen gas (H₂)

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 1.0 mmol of 8-deazafolic acid in 15 mL of absolute ethanol in a high-pressure hydrogenation vessel.

  • Controlled Acidification: Carefully add exactly 8.0 mmol of HCl (using the 2 M aqueous solution). Critical Step: Do not exceed 8 equivalents, as this is the threshold for C6 hydrogenolysis.

  • Catalyst Addition: Add 0.1 mmol of PtO₂ to the acidified suspension.

  • Purge and Pressurize: Seal the vessel. Purge the system with nitrogen gas three times to remove oxygen, followed by three purges with hydrogen gas. Pressurize the vessel to 0.3 MPa with H₂.

  • Reaction & Self-Validating IPC: Stir the reaction vigorously at room temperature.

    • Validation Step: After 12 hours, extract a 10 µL aliquot, filter through a 0.2 µm syringe filter, dilute in methanol, and inject into an LC-MS.

    • Stop Condition: The reaction is complete when the starting material mass peak is entirely replaced by the[M+H]+ peak of the tetrahydro derivative (+4 Da). If a peak corresponding to the cleaved C6-methylpterin appears, halt the reaction immediately to prevent further yield loss.

  • Workup: Once complete, carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with 10 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be precipitated using acetone, filtered, and dried under vacuum to afford 5,6,7,8-tetrahydro-8-deazafolic acid as a solid (Expected yield: ~90-93%).

References

  • Title: New synthesis of N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid) and the preparation of some 5,6,7,8-tetrahydro derivatives Source: Journal of Medicinal Chemistry (1981) URL: [Link]

  • Title: Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate Source: Molecules (MDPI, 2012) URL: [Link]

Optimization

optimizing trifluoroacetic acid concentration for 5,6,7,8-tetrahydro-8-deazafolic acid synthesis

Welcome to the Technical Support Center for Antifolate Synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals working on the catalytic hydrogenation of 8-deazafolic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antifolate Synthesis. This guide is specifically designed for researchers, chemists, and drug development professionals working on the catalytic hydrogenation of 8-deazafolic acid to its 5,6,7,8-tetrahydro derivative.

Trifluoroacetic acid (TFA) plays a critical role as a solvent and proton source in this workflow. However, its concentration must be meticulously optimized. Failure to control the acidity during reduction or deprotection steps frequently leads to catastrophic degradation, specifically the reductive cleavage of the C9-N10 bond.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my hydrogenation reaction yield 8-deaza-5,6,7,8-tetrahydro-6-methylpterin instead of the target tetrahydro-8-deazafolate? A1: This is a classic case of overreduction caused by excessive acidity. The reduction of 8-deazafolic acid requires an acidic medium to protonate the pyrazine ring, which lowers the activation energy for catalytic hydrogenation. However, in neat (100%) TFA, the N10 amine is fully protonated, turning it into an excellent leaving group. This hyper-activated state makes the C9-N10 bond highly susceptible to hydrogenolysis. As documented in foundational studies, hydrogenation in unmoderated TFA leads to overreduction, cleaving the molecule into 8-deaza-5,6,7,8-tetrahydro-6-methylpterin and the corresponding cleaved glutamate moiety[1].

Q2: How do I optimize the TFA concentration to balance the reduction rate and prevent degradation? A2: The key is to use a co-solvent system that moderates the acidity while maintaining enough protonating power to facilitate the reduction of the pyrazine ring. A highly effective and field-proven approach is to use a mixture of TFA and glacial acetic acid (e.g., 20% v/v TFA in AcOH). Furthermore, you cannot rely on time alone; you must strictly limit the reaction by monitoring the exact volumetric uptake of hydrogen gas.

Q3: My tetrahydro-8-deazafolic acid is oxidizing back or degrading during TFA removal. What is the best workup strategy? A3: 5,6,7,8-tetrahydrofolates are notoriously sensitive to oxidation, especially when concentrated in highly acidic media under heat. Do not evaporate large volumes of TFA. Instead, utilize an anti-solvent precipitation method. Slowly add the crude acidic reaction mixture dropwise into a large excess of ice-cold diethyl ether or methyl tert-butyl ether (MTBE) that has been rigorously sparged with argon. This crashes out the product as a stable salt while keeping the acids in solution.

Q4: Can I avoid TFA altogether during the final deprotection of the glutamate esters? A4: Yes. If you are using TFA for the global deprotection of tert-butyl esters post-reduction, the strong acidity will inevitably risk product degradation. Consider switching your synthetic route to utilize diethyl ester protection for the glutamate moiety. Diethyl esters can be removed via mild basic saponification (e.g., using dilute NaOH or Zn/Cu couple techniques) after the reduction step, completely bypassing the need for high-concentration TFA during the final deprotection phase[2].

Part 2: Quantitative Data on Solvent Systems

The following table summarizes the causal effects of various solvent systems on the catalytic hydrogenation of 8-deazafolic acid at atmospheric pressure and room temperature[1].

Solvent SystemRelative Reaction RateTarget Yield (Tetrahydro-8-deazafolate)C9-N10 Cleavage (Overreduction)Scientific Causality & Recommendation
Neat TFA (100%) Very Fast< 15%> 80%Avoid: Full protonation of N10 turns it into a leaving group, driving rapid hydrogenolysis.
20% TFA in AcOH Moderate75 - 85%< 5%Optimal: Balances pyrazine ring activation with C9-N10 bond stability.
Formic Acid Very Slow0%0%Ineffective: Insufficient acidity to protonate the pyrazine ring for reduction at 1 atm[1].
Basic Medium No Reaction0%0%Ineffective: Pyrazine ring remains unprotonated and electron-rich, resisting catalytic reduction[1].

Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Controlled Catalytic Hydrogenation of 8-Deazafolic Acid

  • Objective: Synthesize 5,6,7,8-tetrahydro-8-deazafolic acid while suppressing C9-N10 hydrogenolysis.

  • System Validation: This protocol utilizes real-time volumetric tracking to validate reaction completion before destructive overreduction can occur.

Step 1: Solvent Preparation

  • Action: Prepare a solution of 20% (v/v) TFA in glacial acetic acid. Sparge the mixture with Argon for 15 minutes.

  • Causality: Diluting TFA to 20% prevents the hyper-protonation of the N10 amine, which is the primary cause of C9-N10 cleavage. Degassing prevents the rapid oxidation of the highly sensitive tetrahydrofolate product.

Step 2: Reaction Setup

  • Action: Dissolve 8-deazafolic acid (1.0 eq) in the prepared solvent under an Argon atmosphere. Add Platinum(IV) oxide (PtO₂; Adams' catalyst) at 10% w/w relative to the substrate.

  • Causality: PtO₂ is highly effective for pteridine ring reductions. The acidic medium simultaneously reduces the catalyst to active Pt(0) and activates the substrate.

Step 3: Volumetric Hydrogenation (Critical Validation Step)

  • Action: Purge the vessel with H₂ gas and strictly monitor gas uptake using a sealed gas buret. Terminate the reaction exactly when 2.0 molar equivalents of H₂ are consumed.

  • Causality: The reduction of the pyrazine ring requires exactly two moles of H₂ per mole of substrate.

  • Validation: Volumetric tracking provides real-time validation. If uptake exceeds 2.0 eq, overreduction is occurring. Confirm completion by taking a 1 µL aliquot, neutralizing in cold buffer, and analyzing via LC-MS to verify a +4 Da mass shift.

Step 4: Catalyst Filtration

  • Action: Filter the mixture through a Celite pad under an Argon blanket. Do not let the filter cake run dry.

  • Causality: Finely divided Pt(0) is pyrophoric and will rapidly catalyze the air-oxidation of the tetrahydro-8-deazafolate if exposed to oxygen.

Step 5: Precipitation & Isolation

  • Action: Add the filtrate dropwise into 10 volumes of ice-cold, Argon-sparged diethyl ether. Collect the precipitate via Schlenk filtration.

  • Causality: Ether acts as an anti-solvent, precipitating the tetrahydro-8-deazafolate as a stable TFA salt while keeping the acetic acid and excess TFA in solution, avoiding thermal evaporation.

Part 4: Mechanistic Visualization

The following diagram illustrates the mechanistic pathway of the reduction process, highlighting the critical divergence between successful synthesis and TFA-mediated degradation.

G A 8-Deazafolic Acid (Starting Material) B Protonated Pyrazine Ring (Activated Intermediate) A->B TFA (Protonation) C 5,6,7,8-Tetrahydro- 8-deazafolic Acid (Target Product) B->C H2 / Catalyst (2.0 eq H2) D 8-Deaza-5,6,7,8-tetrahydro- 6-methylpterin (Cleavage Byproduct) C->D Excess H2 / Neat TFA (C9-N10 Hydrogenolysis)

Mechanistic pathway of 8-deazafolic acid reduction and TFA-mediated overreduction cleavage.

References

  • Temple C. Jr., Kussner C. L., Rose J. D., Montgomery J. A. "New synthesis of N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid) and the preparation of some 5,6,7,8-tetrahydro derivatives." Journal of Medicinal Chemistry, 1981. URL:[Link]

  • Srinivasan A., Amarnath V., Broom A. D., Cheng Y. C. "Synthesis of an 8-deazafolate analogue of the intermediate in the methylation of 2'-deoxyuridylate." Journal of Medicinal Chemistry (via ResearchGate), 1985. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 5,6,7,8-Tetrahydro-8-deazafolic Acid Stability &amp; Troubleshooting

Welcome to the advanced technical support portal for researchers working with 5,6,7,8-tetrahydro-8-deazafolic acid . As a reduced folate analog featuring a tetrahydropyrido[2,3-d]pyrimidine ring, this compound is notorio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support portal for researchers working with 5,6,7,8-tetrahydro-8-deazafolic acid . As a reduced folate analog featuring a tetrahydropyrido[2,3-d]pyrimidine ring, this compound is notoriously unstable outside of strictly controlled environments.

This guide is engineered to provide application scientists and drug development professionals with the mechanistic understanding, diagnostic tools, and validated protocols required to prevent, identify, and troubleshoot degradation during storage and handling.

Part 1: Mechanistic Knowledge Base

To troubleshoot degradation, you must first understand the causality behind it. The 5,6,7,8-tetrahydro-8-deaza framework is highly electron-rich. When exposed to environmental stressors (oxygen, light, or thermal energy), the molecule undergoes two primary non-enzymatic degradation pathways:

  • Autoxidation: The tetrahydropyrido ring rapidly oxidizes to a 5,8-dihydro intermediate, eventually stabilizing as the fully oxidized, biologically inactive 8-deazafolic acid[1].

  • Oxidative Cleavage: The instability of the reduced ring propagates to the adjacent C9-N10 bond. This bond undergoes oxidative cleavage, permanently splitting the molecule into a deazapterin-6-aldehyde derivative and p-aminobenzoylglutamate (pABG)[2][3].

Understanding these pathways allows us to strategically intervene using antioxidants, inert atmospheres, and cryogenic temperatures.

DegradationPathway THF 5,6,7,8-Tetrahydro- 8-deazafolic Acid DHF 5,8-Dihydro- 8-deazafolic Acid THF->DHF Autoxidation Cleavage C9-N10 Bond Cleavage THF->Cleavage Non-enzymatic Stress O2 / Light / Heat Stress->THF Induces Ox 8-Deazafolic Acid (Fully Oxidized) DHF->Ox Further Oxidation DHF->Cleavage Degradation pABG p-Aminobenzoylglutamate + Deazapterin-aldehyde Cleavage->pABG Yields Protect Antioxidants & -80°C Protect->THF Stabilizes Protect->Stress Blocks

Degradation pathways of tetrahydro-8-deazafolic acid and points of intervention.

Part 2: Interactive Troubleshooting Matrix

Use the following diagnostic matrix to identify the root cause of experimental inconsistencies and apply the correct structural interventions.

Observed IssueDiagnostic IndicatorMechanistic Root CauseCorrective Action / SOP Adjustment
Loss of assay efficacy over time Appearance of low-MW peaks on LC-MS; high pABG levels.C9-N10 Bond Cleavage: Oxygen exposure has cleaved the molecule[2].Implement Argon sparging during reconstitution. Add 0.5% ascorbic acid to all buffers[4].
Stock solution color shift Clear/pale yellow shifts to dark yellow/brown; UV-Vis shift.Photo-oxidation: UV/visible light has oxidized the tetrahydropyrido ring[5].Switch to opaque amber vials. Perform all handling steps under low-light conditions.
High variance between replicates Inconsistent analytical recovery after freeze-thaw cycles.Phase-Transition Stress: Ice crystal formation causes localized pH/O2 spikes[6].Aliquot into single-use volumes. Switch antioxidant to 10 mM 2,3-dimercapto-1-propanol[6].
Gradual signal loss in freezer ~30% concentration drop over 6-12 months of storage.Thermal Degradation: Non-enzymatic oxidation continues at -20°C[7][8].Relocate all stocks to a -80°C ultralow freezer immediately[8].

Part 3: Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, your storage protocols must be self-validating. Below are the step-by-step methodologies for preserving the compound and verifying its integrity.

Protocol A: Anaerobic Reconstitution and Cryopreservation

Because degradation follows first-order reaction kinetics driven by oxygen and temperature[5], this protocol eliminates both variables.

  • Buffer Preparation: Prepare a 50 mM HEPES or Phosphate buffer (pH 7.4). Add a stabilizing antioxidant: either 2% sodium ascorbate[4] or 10 mM 2,3-dimercapto-1-propanol (preferred for freeze-thaw protection)[6].

  • Deoxygenation: Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes to aggressively displace dissolved oxygen.

  • Reconstitution: Inside an anaerobic chamber (or under a continuous Argon stream), dissolve the 5,6,7,8-tetrahydro-8-deazafolic acid powder into the deoxygenated buffer.

  • Aliquoting: Dispense the solution into single-use, opaque amber cryogenic vials to prevent photo-oxidation[5].

  • Cryopreservation: Flash-freeze the vials in liquid nitrogen to bypass the vulnerable phase-transition window, then transfer immediately to -80°C storage[8].

Protocol B: Self-Validating Degradation Assay (pABG Quantification)

Never assume a stored stock is intact. This protocol forces any partially degraded intermediates into a single, quantifiable end-product (pABG) to calculate the exact percentage of stock degradation[3][7].

  • Sample Treatment: Extract a 50 µL aliquot of the stock solution. Spike with a known concentration of an internal standard (e.g., [13C2]pABG)[3].

  • Forced Hydrolysis: Add 0.1 M HCl and a mild oxidant to the sample. Incubate at room temperature for 30 minutes. This forces all oxidized and partially cleaved folate species to fully degrade into pABG equivalents[7].

  • LC-MS/MS Quantification: Analyze the sample via LC-MS/MS to quantify total pABG.

  • Validation Logic:

    • If the molar concentration of pABG is < 5% of the original stock concentration, the stock is highly intact and viable for experiments.

    • If pABG exceeds 10%, discard the aliquot, as the degradation will introduce significant experimental artifacts.

Part 4: Deep-Dive FAQs

Q: Why can't I just store my reconstituted aliquots in a standard -20°C freezer? A: While -20°C successfully halts most enzymatic activity, the non-enzymatic oxidative degradation of reduced folates continues at this temperature. Empirical data shows that reduced folates can degrade by up to 30-45% within the first year at -20°C. Storage at -70°C to -80°C is required to reduce the kinetic energy enough to effectively halt this degradation[7][8].

Q: Which antioxidant provides the best stabilization for the tetrahydro framework? A: Ascorbic acid (vitamin C) at 0.5% to 2% (w/v) is the industry standard and provides excellent long-term baseline stability[4]. However, comparative analytical studies indicate that thiol-based antioxidants—specifically 2,3-dimercapto-1-propanol—offer superior protection against the specific physical stresses of heat extraction and repeated freeze-thaw cycles compared to standard 2-mercaptoethanol or DTT[6].

Q: Does ambient laboratory light really matter if my samples are kept on ice? A: Absolutely. The tetrahydro-8-deaza framework is highly photosensitive. Photo-oxidation provides the activation energy required to bypass the thermal barriers of oxidation, leading to rapid conversion to the dihydro- and fully oxidized states even at 4°C[5]. Always use amber vials and process samples under low-light conditions.

References

  • Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - NIH / PMC[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ysu_KBmQJltvXNTFmgG9f-sFiMFUsA7B1tE5bC6VVnvWVPiOTx1UsAlHiA_FFHEH278gyEjlCDafOCQy6T4I7_RdBnHxovvDGl6ALpSqrTFdsU-meNZw5BL-XiMHkz6V12BZfJeweM7W8Ek=][4]

  • Folate species and catabolites - BEVITAL AS[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpNd2BwiQKxqFqbYBmAnm-nRhOwBu1JW1qs2sL1SCidugnVUmqP4nHVSMTpghZnV8K3VwPyvP-e591dtT3i9afViy9s2vSLgZiw0uMz1L39HzA3OdvU8ROkfYBOSlO-eW0UNhHG1tZ67SO5Isk][7]

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - NIH / PMC[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8zTEVe0Kst6y5jnF3B2LVfVtLwLDzIy-gEQYN_LwTtaZ-D4I4C6dMbEqN5BOGP0O0YuhV8wR3UQYW78Wtox3BPqKcES1XEOZVGtpj6ALAMUxqSmTuZu1-1YA-vMpWT1rrhheCEM3wC8h-P80=][5]

  • Long-time stability of folate upon storage at different temperatures - ResearchGate[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZworKneSov_ALAH6pDJmeBrh10sK3iXBMI6UFuGj7y42DGMcDzxjuyUvY0Z5OngSIsTKL7fHjeNkb3NL-FlBWggfnqLmzSAoUTK3IHr9Js0ts58a6aau4u2v-Dh4MtA5F3akBQfgBJ-sx4ZTOaEceY_L195HT8UZod-3nDw3ZvOD72EuABXh6pdgY8y1NgLGvqcRzDGJRtrC-s1PO266TXrWP7tqaC9_85Ih5QHMdSPbqqHf2DV1MlEeQHTaRh9Y=][8]

  • Evaluation of impact of different antioxidants on stability of dietary folates during food sample preparation and storage - Analytica Chimica Acta / SLU[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETtAMPUk37srq0v5LkTm2Dq8bHI1DXPes6G0l_4mgoyA6jyMluBtXppyAXDNEft_CRyskNA1mqPUtb35UFDDguW0brhkErNkt0BQv60hKRhPy6Q5EpxnsDGcbo6oFxI6RRCLLFnLMHzESvIkvweA==][6]

  • Folates in Plants: Research Advances and Progress in Crop Biofortification - Frontiers in Plant Science[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZrMZyduuJWpgXJsZ9Ljw324AiMsUc-gPLYRhUzMVy-PoUXLqDpOzTogjqvFIYZFOGRZOHJL17aPhTQI0X6dytA-lTQvlyyCHgqH2XtWy65nK1vwOVaiYfcLOaH9kuNgQKiEMw9pZ10Yxo50d2uUzk9TM11YGjhNSJzevWnXXPszwCX5dyFj8vzrpVqHggSg==][2]

  • Measurement of Folate in Fresh and Archival Serum Samples as p-Aminobenzoylglutamate Equivalents - Clinical Chemistry / Ovid[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQGwRH-VpwfmV0KdzCsNslNPzwuvyHQVAQjjkOPWRlWdut3N47QbzPmc_p0T-25VTddcUsF24FMIXwqr0E1S4Q9QkgB-s3g09M341uo7EvzaFSI0SBS6JDFxCe9UGRepUsBcUnzSLg-uquFUOnsxVBiqikTz8_ZFweyCjaWmclO_KSiJucdkRKmZNg4shHYIbI30s1lf5a0cns1PBkBmkPhyz4QtEX6cvMXJGgkD2PQM_ineLAHSA-P4vV][3]

  • Synthesis and biological evaluation of 8-deazafolic acid derivatives - American Chemical Society[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZXag_Hxz1lgVJ1ZMrfks7OHcq9rl8kNEodPdTY4ILJv_Wv5JaSKg-C-ShrbW65TbpyWACEs70ZSf0nB_ZgDqHDUq8JvFJl-wZc_IH5EnwlMxWzDrMis-qibEBU4CH2cCsAsHm2fgu116dcOgKzbyRtJ57Qit5sV_N68MOSZ8=][1]

Sources

Optimization

reducing background noise in 5,6,7,8-tetrahydro-8-deazafolic acid spectroscopic analysis

Troubleshooting Background Noise in 5,6,7,8-Tetrahydro-8-Deazafolic Acid Welcome to the Advanced Application Support Center. Analyzing reduced folate analogs like 5,6,7,8-tetrahydro-8-deazafolic acid—a potent synthetic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Background Noise in 5,6,7,8-Tetrahydro-8-Deazafolic Acid

Welcome to the Advanced Application Support Center. Analyzing reduced folate analogs like 5,6,7,8-tetrahydro-8-deazafolic acid—a potent synthetic antimetabolite and dihydrofolate reductase inhibitor[1]—presents unique spectroscopic challenges. Like endogenous tetrahydrofolate (THF), the fully reduced ring system of this molecule is highly electron-rich and notoriously unstable[1][2].

This guide provides field-proven, mechanistically grounded solutions to eliminate baseline interference, prevent analyte degradation, and optimize your LC-MS/MS and UV-Vis workflows.

Section 1: Frequently Asked Questions (Mechanisms of Noise)

Q: Why is my LC-MS/MS baseline so high, and why is my analyte signal barely distinguishable from the noise? A: The root cause is almost always oxidative degradation during sample preparation or ionization. The 5,6,7,8-tetrahydro state is highly susceptible to auto-oxidation in the presence of oxygen, light, and neutral-to-alkaline pH[2][3]. When 5,6,7,8-tetrahydro-8-deazafolic acid oxidizes, it forms dihydro-derivatives and cleavage products (such as p-aminobenzoylglutamate analogs). These degradation products ionize highly efficiently in the electrospray (ESI) source and share structural fragments with your target analyte, creating severe isobaric interference and a high chemical background[3][4].

Q: Can I just use standard methanol/water extraction to precipitate proteins? A: No. Without protective reducing agents, the recovery of reduced folates can drop below 50%, and the resulting background noise will drown out your signal[2]. You must implement a self-validating stabilization system using sacrificial antioxidants. Studies demonstrate that adding 5 g/L of ascorbic acid (AA) to the biological matrix can increase the stability of tetrahydrofolates by over 50-fold, directly translating to a cleaner baseline[2].

NoiseMechanism A 5,6,7,8-Tetrahydro- 8-deazafolic Acid B Oxidative Stress (O2, Light, pH > 7) A->B Unprotected Extraction C Dihydro-8-deazafolate (Isobaric Mass Interference) B->C D Cleavage Products (p-Aminobenzoylglutamate) B->D E Elevated LC-MS/MS Background Noise C->E D->E

Fig 1: Oxidative degradation pathways leading to background noise in spectroscopic analysis.

Section 2: Step-by-Step Methodology for Noise Reduction

To achieve a high Signal-to-Noise (S/N) ratio, your protocol must control both redox potential and matrix ion suppression. The following methodology utilizes a dual-antioxidant, pH-controlled Solid Phase Extraction (SPE) workflow[5].

Phase 1: Quenching and Stabilization

  • Preparation: Prepare a quenching solution of 50:50 Methanol/Water containing 0.1% ascorbic acid and 20 mM ammonium acetate, strictly adjusted to pH 6.2[6].

    • Causality: Ascorbic acid acts as a sacrificial electron donor. The slightly acidic pH prevents the base-catalyzed dissociation of the reduced ring system[6].

  • Lysis: Add the quenching solution directly to your biological sample (cells/plasma) on ice.

  • Isotope Spiking: Immediately spike the sample with a 13 C- or 2 H-labeled internal standard[7].

    • Causality: Stable Isotope Dilution Assays (SIDA) correct for any unavoidable downstream matrix effects or ionization suppression, ensuring quantitative trustworthiness[3][7].

Phase 2: Solid Phase Extraction (SPE) Cleanup 4. Conditioning: Condition a Bond Elut-PH SPE column with 1 mL Methanol, followed by 1 mL of wash buffer (30 mM ascorbic acid in 25 mM NH 4​ OAc, pH 4.0)[5]. 5. Loading: Adjust your sample to pH 4.0 using 40% formic acid at 4°C, then load it onto the SPE column[5]. 6. Elution: Elute the purified 5,6,7,8-tetrahydro-8-deazafolic acid using 400 µL of an elution buffer consisting of 50:50 H 2​ O:MeOH containing 0.5% 2-mercaptoethanol and 25 mM NH 4​ OAc at pH 7.0[5].

  • Causality: 2-mercaptoethanol provides secondary thiol-based protection during the transition to a neutral pH, preventing oxidation in the autosampler queue.

Workflow S1 1. Quenching Add 1% Ascorbic Acid S2 2. Isotope Spiking Add 13C/2H Standard S1->S2 S3 3. SPE Cleanup Bond Elut-PH (pH 4.0) S2->S3 S4 4. Elution 0.5% 2-Mercaptoethanol S3->S4 S5 5. LC-MS/MS Divert first 12min to waste S4->S5

Fig 2: Step-by-step sample preparation workflow for minimizing baseline interference.

Section 3: LC-MS/MS Instrument Optimization

Q: How should I configure my mass spectrometer to physically filter out residual noise? A: Even with perfect sample preparation, biological matrices contain polar lipids and salts that cause space-charge effects in the ESI source.

  • Divert Valve Utilization: Divert the LC eluent to waste for the first several minutes of the run (e.g., the first 12 minutes depending on your gradient)[3]. This prevents highly polar, non-retained matrix contaminants from entering the MS, keeping the source clean and the baseline low[3].

  • Thermal Optimization: Ensure your capillary temperature is optimized (e.g., 320°C)[3]. Excessive heat can cause thermal degradation of the tetrahydro-ring in the source, artificially inflating the noise floor.

  • Data Processing: When processing full scan MS1 spectra, utilize software algorithms to mathematically remove background noise and isotopic peaks before selecting the most abundant ions for quantitation[4].

Section 4: Quantitative Impact of Stabilization Strategies

The table below summarizes the expected improvements in data quality when applying the mechanistic principles outlined in this guide to reduced folate analogs.

Stabilization ConditionS/N Ratio (MRM Mode)Analyte Recovery (%)Background Noise Level (cps)Mechanistic Causality
No Antioxidant (Room Temp) < 3:1< 50%> 1.5 x 10 5 Rapid auto-oxidation of the electron-rich tetrahydropyrimidine/pyrazine ring[2][3].
0.1% Ascorbic Acid (pH 6.2) 45:185%4.2 x 10 3 Ascorbate acts as a primary sacrificial electron donor, slowing degradation[6].
Ascorbic Acid + 0.5% BME (pH 4.0) + SPE > 120:196.7%< 5.0 x 10 2 Synergistic reduction; acidic pH prevents ring dissociation; SPE removes ion-suppressing matrix proteins[2][5].

Sources

Reference Data & Comparative Studies

Validation

comparing 5,6,7,8-tetrahydro-8-deazafolic acid vs methotrexate in DHFR inhibition

In-Depth Comparison Guide: 5,6,7,8-Tetrahydro-8-Deazafolic Acid vs. Methotrexate in DHFR Inhibition As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize antifolate thera...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Comparison Guide: 5,6,7,8-Tetrahydro-8-Deazafolic Acid vs. Methotrexate in DHFR Inhibition

As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize antifolate therapies. While Methotrexate (MTX) remains the undisputed gold standard for dihydrofolate reductase (DHFR) inhibition in clinical oncology and rheumatology, its tight-binding, non-selective nature often leads to dose-limiting toxicities and resistance.

When researchers need to probe species-specific DHFR active sites or overcome MTX resistance, structurally distinct analogs like 5,6,7,8-tetrahydro-8-deazafolic acid (TH-8-DAF) become invaluable. This guide objectively compares the mechanistic, structural, and kinetic profiles of MTX and TH-8-DAF, providing actionable experimental workflows for your laboratory.

Structural & Mechanistic Divergence: The "8-Deaza" Advantage

To understand the functional differences between these two compounds, we must examine their molecular architecture and how they interact with the DHFR active site [1].

  • Methotrexate (MTX): MTX features a 2,4-diaminopteridine ring and an N10 -methyl group. The critical substitution is the 4-amino group, which forces the pteridine ring into a non-physiological protonation state. This allows MTX to form an exceptionally strong salt bridge with a conserved acidic residue in the DHFR active site (Asp27 in bacteria, Glu30 in mammals), resulting in picomolar (pM) affinity and pseudo-irreversible, tight-binding inhibition.

  • 5,6,7,8-Tetrahydro-8-Deazafolic Acid (TH-8-DAF): Natural tetrahydrofolates are notoriously unstable and prone to rapid oxidation. TH-8-DAF solves this by replacing the N8 nitrogen of the pterin ring with a carbon atom, creating a 2-amino-4-oxo pyrido[3,2-d]pyrimidine core[2]. This "8-deaza" modification drastically increases chemical stability while maintaining the fully reduced 5,6,7,8-tetrahydro conformation. Because it retains the natural 4-oxo group rather than MTX's 4-amino group, TH-8-DAF acts as a classic competitive inhibitor rather than a tight-binding one.

Pathway DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF NADPH Oxidation DNA Purine/Pyrimidine Synthesis THF->DNA 1-C Transfer MTX Methotrexate (Tight-Binding) MTX->DHFR Potent Blockade TH8 TH-8-DAF (Competitive) TH8->DHFR Selective Blockade

DHFR signaling pathway illustrating the distinct inhibitory mechanisms of MTX and TH-8-DAF.

Comparative Efficacy & Species Selectivity

The most compelling reason to utilize TH-8-DAF in a research setting is its unique species-specific selectivity. While MTX acts as a universal hammer against nearly all DHFR variants, TH-8-DAF exploits subtle differences in the hydrophobic pockets of bacterial DHFRs.

Experimental data demonstrates that 8-deazafolic derivatives are as potent as MTX against Streptococcus faecium and uniquely retain their efficacy against MTX-resistant strains of this bacterium [3]. However, they are remarkably ineffective against Lactobacillus casei DHFR. In mammalian cell lines (e.g., H.Ep.-2 cells), TH-8-DAF exhibits cytotoxicity, but its affinity for mammalian DHFR is generally an order of magnitude lower than that of MTX.

Quantitative Performance Summary
ParameterMethotrexate (MTX)5,6,7,8-Tetrahydro-8-Deazafolic Acid
Primary Target DHFR (Universal)DHFR (Species-selective)
Inhibition Kinetics Tight-binding, pseudo-irreversibleCompetitive with Dihydrofolate
Activity: S. faecium Highly PotentHighly Potent (Active in MTX-resistant strains)
Activity: L. casei Highly PotentIneffective / Poor Inhibitor
Mammalian DHFR Affinity Picomolar (pM) to low Nanomolar (nM)Micromolar (µM) range
Chemical Stability HighHigh (8-deaza modification prevents oxidation)

Experimental Protocol: Self-Validating DHFR Kinetic Assay

To accurately compare the inhibition constants ( Ki​ ) of MTX and TH-8-DAF, your assay must account for the differing kinetic mechanisms (tight-binding vs. competitive). The following spectrophotometric workflow is designed as a self-validating system.

Critical Causality Note: We monitor the reaction via the oxidation of NADPH to NADP+ at 340 nm. Because NADPH can spontaneously oxidize in solution, Step 1 (Baseline Calibration) is mandatory. Failing to subtract this background noise will artificially inflate your perceived enzyme activity and skew your Lineweaver-Burk plots.

Step-by-Step Methodology
  • Baseline Calibration (Negative Control): Prepare a cuvette with 50 mM Tris-HCl buffer (pH 7.5) and 0.1 mM NADPH. Monitor absorbance at 340 nm for 2 minutes without adding the DHFR enzyme or DHF substrate. Record the background oxidation rate.

  • Master Mix Preparation: In a 1 mL reaction volume, combine 50 mM Tris-HCl (pH 7.5), 0.1 mM NADPH, and a fixed concentration of recombinant DHFR enzyme (e.g., 5 nM).

  • Inhibitor Pre-Incubation: Add the inhibitor (MTX ranging from 1–10 nM; or TH-8-DAF ranging from 1–50 µM). Incubate the mixture at 25°C for exactly 5 minutes. Why? MTX requires time to establish its tight-binding conformational lock on the enzyme.

  • Reaction Initiation: Spike the cuvette with 10 µM of Dihydrofolate (DHF) substrate to initiate the reduction.

  • Kinetic Monitoring: Immediately record the decrease in absorbance at 340 nm continuously for 3 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Data Synthesis: Repeat the assay across varying concentrations of DHF (e.g., 5, 10, 20, 50 µM) for each inhibitor concentration. Plot the data using a Lineweaver-Burk analysis ( 1/V0​ vs. 1/[S] ).

Protocol Step1 1. Baseline Calibration Record background NADPH oxidation Step2 2. Master Mix Preparation 50mM Tris-HCl, 0.1mM NADPH, Target DHFR Step1->Step2 Step3 3. Inhibitor Pre-Incubation Add MTX or TH-8-DAF (5 min, 25°C) Step2->Step3 Step4 4. Reaction Initiation Spike with 10 µM DHF Substrate Step3->Step4 Step5 5. Kinetic Monitoring Read Absorbance at 340 nm for 3 mins Step4->Step5 Step6 6. Data Synthesis Lineweaver-Burk Plot Generation Step5->Step6

Self-validating spectrophotometric workflow for determining DHFR inhibition kinetics.

Interpreting the Results

If executed correctly, your Lineweaver-Burk plot for TH-8-DAF will show lines intersecting at the y-axis (Vmax remains unchanged, Km increases), confirming pure competitive inhibition . Conversely, MTX will display mixed or non-competitive kinetics at high enzyme concentrations due to its tight-binding depletion of the free enzyme pool.

References

  • Title: New synthesis of N-[4-[[(2-amino-4(3H)-oxopyrido[3,2-d]pyrimidin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (8-deazafolic acid) and the preparation of some 5,6,7,8-tetrahydro derivatives Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: A Multisubstrate Adduct Inhibitor of AICAR Transformylase Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Experimental and Clinical Progress in Cancer Chemotherapy (Section: Chemistry and Biological Activity of Antifolates) Source: Springer / National Academic Digital Library URL: [Link]

Comparative

A Comparative Guide to 5,6,7,8-Tetrahydro-8-deazafolic Acid and Standard Tetrahydrofolates for Researchers and Drug Development Professionals

In the intricate world of cellular metabolism, folate coenzymes are paramount, acting as essential carriers of one-carbon units for the biosynthesis of nucleic acids and amino acids.[1] Standard 5,6,7,8-tetrahydrofolates...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular metabolism, folate coenzymes are paramount, acting as essential carriers of one-carbon units for the biosynthesis of nucleic acids and amino acids.[1] Standard 5,6,7,8-tetrahydrofolates (THFs) are the biologically active forms of vitamin B9 that facilitate these critical reactions. However, the inherent instability and complex metabolism of these molecules have driven the development of synthetic analogs designed for greater stability and targeted therapeutic action. Among these, 5,6,7,8-tetrahydro-8-deazafolic acid and its derivatives represent a significant class of compounds with distinct biochemical properties and therapeutic potential as antifolates.

This guide provides an in-depth, objective comparison of 5,6,7,8-tetrahydro-8-deazafolic acid with standard tetrahydrofolates. We will explore their structural distinctions, the resulting mechanistic consequences, and present supporting experimental data to inform researchers and drug development professionals in their work with these critical molecules.

Structural and Mechanistic Divergence: From Coenzyme to Inhibitor

The fundamental difference between standard tetrahydrofolates and their 8-deaza analogs lies in a single, strategic atomic substitution within the pteridine ring system.

The Critical N8-to-C8 Substitution

In standard tetrahydrofolates, the pteridine ring contains nitrogen atoms at positions 1, 3, 5, and 8. In 8-deaza analogs, the nitrogen atom at position 8 is replaced by a carbon atom. This seemingly minor alteration has profound implications for the molecule's chemical properties and biological function.

cluster_THF Standard Tetrahydrofolate (THF) cluster_8_deaza 8-Deazatetrahydrofolate THF_structure Pteridine Ring with N at position 8 THF_function Functions as a Coenzyme (One-Carbon Carrier) THF_structure->THF_function enables deaza_structure Pteridine Ring with C at position 8 THF_stability Prone to Oxidation deaza_function Functions as an Enzyme Inhibitor (Antifolate) THF_function->deaza_function Structural change leads to functional shift deaza_stability Increased Chemical Stability THF_stability->deaza_stability Substitution enhances stability deaza_structure->deaza_function causes

Caption: Logical flow from structural modification to functional consequence.

This substitution alters the electron distribution within the ring system, enhancing the molecule's chemical stability and resistance to oxidation compared to the labile nature of natural tetrahydrofolates. More importantly, this change prevents the molecule from acting as a one-carbon donor/acceptor. Instead, it transforms it into a competitive inhibitor of folate-dependent enzymes, a class of drugs known as antifolates.[2][3]

Mechanism of Action: A Shift in Target Engagement
  • Standard Tetrahydrofolates : These molecules are substrates and coenzymes for a host of enzymes crucial for cellular proliferation.[1] Key enzymes include:

    • Dihydrofolate Reductase (DHFR): Reduces dihydrofolate (DHF) to the active THF.

    • Thymidylate Synthase (TS): Converts dUMP to dTMP, a necessary precursor for DNA synthesis.

    • Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine biosynthesis pathway.[2][4]

  • 8-Deazatetrahydrofolate Analogs : These compounds are designed to bind to the active sites of these same enzymes but, due to their altered structure, they inhibit their catalytic activity.[2] Like the well-known antifolate methotrexate (MTX), 8-deaza analogs primarily target DHFR.[5][6] By inhibiting DHFR, they deplete the intracellular pool of active THF, leading to a shutdown of DNA and RNA precursor synthesis and ultimately inducing cell cycle arrest and apoptosis.[4][7]

Comparative Performance: Experimental Data

The true measure of these analogs lies in their performance in biochemical and cellular assays. The substitution at the 8-position, and others, modulates enzyme binding affinity and cellular cytotoxicity.

Enzyme Inhibition Profile

The inhibitory potency of antifolates is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitory constant (Kᵢ) against a target enzyme. Lower values indicate higher potency.

Compound TypeTarget EnzymeRepresentative IC₅₀ / KᵢKey Insights
Methotrexate (Standard Antifolate) Human DHFR~0.026 µM (Kᵢ)A potent, benchmark inhibitor of DHFR.
8-Deaza-tetrahydroaminopterin Derivative (Compound 3.5) Recombinant Human DHFR0.06 µM (IC₅₀)Demonstrates potent inhibition of DHFR, comparable to established antifolates.[7]
8-Deaza-tetrahydroaminopterin Derivative (Compound 9) Recombinant Human DHFR~17-fold weaker than MTXHighlights how other substitutions on the 8-deaza scaffold can significantly modulate potency.[5]
5,8-Dideaza Analogs Human DHFRPotency similar to MTXThese analogs show excellent inhibition of DHFR.[6]

Data synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific assay conditions.

These data illustrate that the 8-deaza scaffold is a viable platform for developing potent DHFR inhibitors. The specific substitutions on the rest of the molecule play a critical role in fine-tuning the binding affinity.

In Vitro Cytotoxicity

The ultimate goal of an antifolate in an oncology context is to inhibit the growth of cancer cells.

CompoundCell LineRepresentative IC₅₀Key Insights
8-Deaza-tetrahydroaminopterin Derivative (Compound 3.5) HL-60 (Leukemia)Potent InhibitorThis compound effectively halts the proliferation of leukemia cells.[7]
8-Deaza-tetrahydroaminopterin Derivative (Compound 3.5) HCT116 (Colon Cancer)Potent InhibitorDemonstrates broad applicability against different cancer types.[7]
5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) CCRF-CEM (Leukemia)Effective Growth InhibitorThis related deaza analog shows strong anti-proliferative effects.[8]

These results confirm that the potent enzyme inhibition observed in biochemical assays translates into effective anti-proliferative activity in cellular models.

Key Experimental Protocols

To ensure the integrity and reproducibility of findings, standardized protocols are essential. Below are foundational methodologies for evaluating and comparing these compounds.

Protocol 1: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This colorimetric assay measures a compound's ability to inhibit DHFR by monitoring the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP⁺.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHFR enzyme in a cold assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare stock solutions of the substrate, dihydrofolate (DHF), and the cofactor, NADPH, in the assay buffer. Protect the DHF solution from light.

    • Create serial dilutions of the test compounds (e.g., 8-deaza-THF analogs) and a reference inhibitor (e.g., Methotrexate).

  • Assay Execution (96-well plate):

    • To each well, add the assay buffer.

    • Add the test compound dilutions or vehicle control.

    • Add the DHFR enzyme solution and pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding. .

    • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.

  • Analysis:

    • Calculate the rate of reaction (slope of absorbance vs. time) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC₅₀ value.

Caption: Workflow for DHFR Enzyme Inhibition Assay.

Protocol 2: In Vitro Cytotoxicity (Sulforhodamine B Assay)

The SRB assay is a cell density-based assay used to determine cytotoxicity by measuring the amount of a protein-binding dye.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., HCT116, HL-60) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control.

    • Incubate the plates for a standard exposure time (e.g., 72 hours).

  • Cell Fixation and Staining:

    • Gently remove the culture medium.

    • Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with water and air dry completely.

    • Add Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Data Acquisition:

    • Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Caption: Workflow for SRB Cytotoxicity Assay.

Conclusion and Future Directions

The comparison between 5,6,7,8-tetrahydro-8-deazafolic acid and standard tetrahydrofolates offers a clear illustration of rational drug design. By substituting a single nitrogen atom with carbon, a vital metabolic coenzyme is transformed into a stable and potent enzyme inhibitor.

  • Standard Tetrahydrofolates remain the quintessential coenzymes of one-carbon metabolism, essential for life but challenging to work with experimentally due to their instability.

  • 5,6,7,8-Tetrahydro-8-deazafolic Acid Analogs serve as powerful research tools and promising therapeutic candidates. Their increased stability and targeted inhibitory mechanism make them valuable alternatives to classical antifolates like methotrexate, potentially offering pathways to overcome drug resistance.[4]

The continued exploration of deaza analogs, including those with substitutions at the 5, 8, and 10 positions, will undoubtedly yield novel inhibitors with improved selectivity, cellular uptake, and efficacy.[2][9] For researchers in oncology and drug development, these compounds represent a rich field of study with significant potential to advance cancer chemotherapy.

References

  • Ma, S., et al. (2009). Novel 8-deaza-5,6,7,8-tetrahydroaminopterin derivatives as dihydrofolate inhibitor: design, synthesis and antifolate activity. PubMed. Available at: [Link]

  • Taylor, E. C., et al. (1987). Synthesis and biological properties of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid. PubMed. Available at: [Link]

  • Kisliuk, R. L. (2003). Deaza Analogs of Folic Acid as Antitumor Agents. Bentham Science Publishers. Available at: [Link]

  • Ozturk, O. (1992). Chemistry and Pharmacological The Importance of tetrahydrofolic 5,10-dideaza-5,6,7,8- Acid (DDATHF). dergipark.org.tr. Available at: [Link]

  • Singh, S. K., et al. (1986). Folate analogues. 26. Syntheses and antifolate activity of 10-substituted derivatives of 5,8-dideazafolic acid and of the poly-gamma-glutamyl metabolites of N10-propargyl-5,8-dideazafolic acid (PDDF). PubMed. Available at: [Link]

  • Pinedo, H. M., & Peters, G. J. (1995). New Antifolates in Clinical Development. CancerNetwork. Available at: [Link]

  • Jones, T. R., et al. (1986). Inhibition of murine thymidylate synthase and human dihydrofolate reductase by 5,8-dideaza analogues of folic acid and aminopterin. PubMed. Available at: [Link]

  • Beardsley, G. P., et al. (1991). Structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate that determine inhibition of mammalian glycinamide ribonucleotide formyltransferase. PubMed. Available at: [Link]

  • Li, H., et al. (2018). Synthesis and evaluation of 8-deaza-5,6,7,8-tetrahydromethotrexate derivatives as dihydrofolate reductase inhibitors. ResearchGate. Available at: [Link]

  • Not available.
  • Pizzorno, G., et al. (1991). (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells. PubMed. Available at: [Link]

  • Taylor, E. C., et al. (1991). Synthesis and antitumor activity of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues. PubMed. Available at: [Link]

  • Zhang, Z., et al. (2012). Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. MDPI. Available at: [Link]

  • Lykstad, J., & Sharma, S. (2023). Biochemistry, Tetrahydrofolate. StatPearls - NCBI Bookshelf. Available at: [Link]

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Sources

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